5-Chloroisophthalonitrile

Description

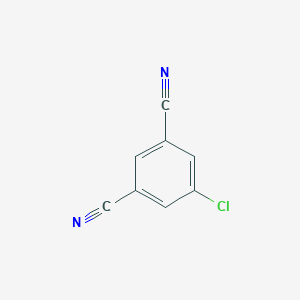

5-Chloroisophthalonitrile (CAS: 109292-88-8, molecular formula: C₈H₃ClN₂, molecular weight: 178.58 g/mol) is a chlorinated aromatic nitrile compound. It is primarily recognized as a degradation product of Chlorothalonil, a broad-spectrum fungicide, through stepwise photolytic dechlorination in aquatic environments . Structurally, it features a benzene ring substituted with two nitrile groups at the 1 and 3 positions and a chlorine atom at the 5 position. This configuration imparts unique electronic and reactivity properties, making it a precursor for synthesizing advanced materials, such as charge-transfer complexes and heterocyclic compounds .

Industrial production of this compound is driven by its role in agrochemical and pharmaceutical intermediates. However, certain suppliers have discontinued its production, possibly due to regulatory or environmental concerns . Its derivatives, such as 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (3CzClIPN), are extensively utilized in organic electronics and photophysical research .

Properties

IUPAC Name |

5-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOVALSFPCDZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028291 | |

| Record name | 5-Chlorobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: 5-Hydroxyisophthalonitrile.

Reduction: 5-Chloroisophthalenediamine.

Oxidation: 5-Chloroisophthalic acid.

Scientific Research Applications

Chemical Synthesis

5-Chloroisophthalonitrile serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Synthesis of Pharmaceuticals : The compound is utilized in the production of various pharmaceutical agents. For instance, it can be used to synthesize biologically active molecules that have therapeutic properties.

- Polymer Chemistry : It acts as a monomer for the synthesis of polyamides and polyimides, which are essential in creating high-performance materials used in aerospace and electronics.

Agrochemicals

This compound is also relevant in the agrochemical industry:

- Pesticide Development : It is a precursor for developing herbicides and fungicides. Its derivatives are employed to enhance crop protection against pests and diseases, contributing to agricultural productivity.

- Research on Environmental Impact : Studies have indicated that derivatives of this compound, such as chlorothalonil, exhibit fungicidal properties. Research has been conducted on their persistence in soil and water systems, assessing their environmental impact and degradation pathways.

Environmental Studies

The environmental implications of compounds derived from this compound have been a focus of research:

- Degradation Studies : Research has shown that microbial fuel cells can degrade chlorothalonil effectively, indicating potential bioremediation strategies for contaminated sites .

- Transformation Products : The transformation products of chlorothalonil, including 4-hydroxy chlorothalonil, have been studied for their toxicity and persistence in aquatic environments . These studies highlight the need for careful management of agricultural chemicals to mitigate environmental risks.

Case Studies

Several case studies illustrate the applications and implications of this compound:

Mechanism of Action

The mechanism of action of 5-chloroisophthalonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (3CzClIPN)

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Molecular Formula : C₁₁H₇ClN₂S

- Molecular Weight : 234.70 g/mol

- Key Differences :

Functional Analogs

Chlorothalonil (Precursor)

Dichlobenil

5-Chloro-α-(hydroxyimino)-2-thiopheneacetonitrile

- CAS : 42520-76-3

- Molecular Formula : C₇H₄ClN₃OS

- Key Differences: Contains a thiophene moiety and hydroxyimino group, increasing acute toxicity risks (e.g., respiratory irritation) compared to this compound .

Regulatory Status

- This compound is listed as a discontinued product by some suppliers, likely due to environmental persistence concerns, whereas its derivatives remain in research use .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Table 2: Photodegradation Efficiency

Research Findings

- Electronic Applications: Derivatives like 3CzClIPN demonstrate solvent-dependent ICT properties, with aromatic solvents stabilizing charge-transfer states more effectively than non-aromatic ones .

- Synthetic Utility : Structural analogs with heterocyclic cores (e.g., isothiazole) show divergent reactivity, enabling tailored synthesis of agrochemicals and pharmaceuticals .

Biological Activity

5-Chloroisophthalonitrile, a derivative of isophthalonitrile, is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies, focusing on its toxicity, mutagenicity, and overall biological impact.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 180.58 g/mol

- CAS Number : 626-16-4

Toxicity Studies

Research has indicated that this compound exhibits significant toxicity in various biological systems. Notably, studies have shown:

- Acute Toxicity : The compound demonstrates acute toxicity in rodent models, with observed effects including decreased body weight and organ weight changes at higher doses.

- Chronic Toxicity : Prolonged exposure has been associated with renal and hepatic lesions in animal models, indicating potential organ-specific toxicity.

| Study | Organ Affected | Observed Effects | Reference |

|---|---|---|---|

| A | Kidney | Tubular adenomas and carcinomas | |

| B | Liver | Enlarged cells, multinucleated cells | |

| C | Stomach | Hyperkeratosis, acanthosis |

Mutagenicity and Carcinogenicity

This compound has been evaluated for its mutagenic potential:

- In Vivo Studies : In rodent models, the compound did not produce significant mutagenic effects in bone marrow tests or dominant lethal tests.

- In Vitro Studies : However, it has been shown to induce chromosomal aberrations in cultured cells, suggesting a potential risk for genotoxicity under certain conditions.

| Test Type | Result | Reference |

|---|---|---|

| Bone Marrow Micronucleus Test | Negative for mutagenicity | |

| Chromosomal Aberration Test | Positive for chromosomal damage |

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

- Occupational Exposure : A study involving agricultural workers exposed to chlorinated nitriles reported increased incidents of skin lesions and respiratory issues.

- Environmental Impact : Research into the environmental fate of this compound revealed significant persistence in soil and potential bioaccumulation in aquatic organisms.

Research Findings

Recent findings emphasize the need for further research into the mechanisms of action and long-term effects of this compound:

- Mechanism of Action : The compound may interfere with cellular signaling pathways related to cell proliferation and apoptosis.

- Long-term Effects : Ongoing studies are examining the chronic effects of low-level exposure on human health and environmental ecosystems.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the structure of 5-Chloroisophthalonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify aromatic proton environments and nitrile/chlorine substituent effects. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw).

- Infrared Spectroscopy (IR) : Confirm nitrile group presence via a sharp peak near 2230 cm. Chlorine substituents may influence aromatic C-H stretching (3100–3000 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 152 (M) and characteristic fragmentation patterns (e.g., loss of Cl or CN groups).

- Reference Data : Cross-validate with databases like NIST Chemistry WebBook .

- Example Data Table :

| Technique | Key Peaks/Features | Expected Values |

|---|---|---|

| H NMR | Aromatic protons | δ 7.8–8.2 ppm (multiplet) |

| IR | C≡N stretch | ~2230 cm |

| MS | Molecular ion | m/z 152 |

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential permeation by nitriles.

- Waste Disposal : Follow institutional protocols for halogenated organics. Incineration with scrubbing for HCl emissions is recommended.

- Toxicity Screening : Conduct preliminary assays (e.g., Ames test) to assess mutagenicity, as chlorinated nitriles may pose biohazards .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Direct Chlorination : React isophthalonitrile with Cl in the presence of FeCl as a catalyst. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

- Cyanation of Chlorinated Precursors : Start with 5-chloroisophthalic acid, convert to acyl chloride, then amidoxime, followed by dehydration.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Report retention times and column conditions .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in cross-laboratory studies?

- Methodological Answer :

- Cross-Validation : Compare data with independent synthetic batches and reference standards.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Contextual Factors : Account for solvent effects (e.g., DMSO vs. CDCl), temperature, and instrument calibration.

- Data Transparency : Publish raw spectral files in supplementary materials, adhering to journal guidelines .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-deficient positions.

- Kinetic Studies : Measure reaction rates with varying nucleophiles (e.g., amines, alkoxides) under controlled conditions.

- Isotopic Labeling : Use N-labeled nitriles to track bond reorganization via MS/MS.

- Example Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to predict reactive sites.

Validate with experimental kinetic data .

Q. How can researchers design experiments to optimize the yield of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Identify optimal conditions using software like Minitab or JMP.

- Case Study :

- Variables : Reaction time (4–12 hrs), Cl equivalents (1.0–1.5).

- Outcome : Maximum yield (82%) at 8 hrs and 1.2 equivalents.

- Statistical Reporting : Include ANOVA tables with p-values and confidence intervals .

Guidelines for Data Reporting

- Supplementary Materials : Provide synthetic protocols, spectral copies, and computational input files in machine-readable formats (e.g., .cif, .log). Label files using journal-specific conventions .

- Ethical Considerations : Disclose conflicts of interest and funding sources. Avoid data manipulation; use tools like OriginLab for transparent curve fitting .

Note: All answers prioritize peer-reviewed methodologies over commercial databases. For spectral validation, consult NIST or institutional repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.